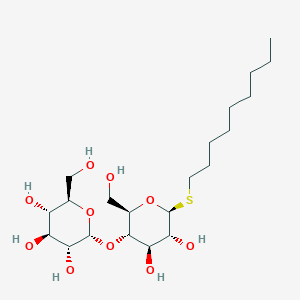
N-Stearoylglycine
Übersicht
Beschreibung
N-Stearoylglycine is a bioactive N-acyl amide . It has been used in the study of bioactive N-acyl amides, a novel family of putative endogenous signaling lipids with multiple effects on pain, inflammation, and other biological systems . The molecular formula of N-Stearoylglycine is C20H39NO3 and its molecular weight is 341.53 .
Synthesis Analysis
N-Stearoylglycine is synthesized as an analytical standard .Molecular Structure Analysis
The molecular structure of N-Stearoylglycine is confirmed by Proton NMR Spectrum . The empirical formula is C20H39NO3 .Chemical Reactions Analysis
N-Stearoylglycine is involved in the study of bioactive N-acyl amides . The effect of N-Stearoylglycine on primary sensory neurons has been studied, and single cell calcium imaging revealed a significant level of calcium influx .Physical And Chemical Properties Analysis
N-Stearoylglycine is a white powder or crystal . It has a molecular weight of 341.53 .Wissenschaftliche Forschungsanwendungen
1. Role in Peptoid Structure and Function
- N-substituted glycine oligomers, known as peptoids, are significant in studying biomolecular interactions and therapeutic agent development. N-Stearoylglycine and similar compounds influence the peptoid's secondary structure, such as the threaded loop and helix structures. This impact is crucial for the design of peptoids with well-defined conformations (Fowler, Luechapanichkul, & Blackwell, 2009).
2. Synthesis and Characterization in Metabolomics
- N-Acyl glycines (NAGlys), a category including N-Stearoylglycine, are vital in human detoxification systems. They are used in diagnosing metabolic diseases. The research in liquid chromatography-mass spectrometry (LC-MS) for NAGlys detection has expanded the understanding of these metabolites, potentially leading to new diagnostic biomarkers for diseases like type II diabetes (Xiang et al., 2023).
3. Understanding Novel Endogenous Lipids
- The discovery of various N-acyl glycines, including N-Stearoylglycine, has broadened our view of endogenous lipid signaling molecules. These compounds exhibit diverse levels throughout the body, indicating region-specific functionality. They may provide insights into novel physiological effects and potential therapeutic applications (Bradshaw et al., 2009).
4. Enzymatic Synthesis and Biological Role
- Research on cytochrome c has indicated its potential role in synthesizing N-Stearoylglycine and other long-chain fatty acyl glycines. Understanding the biosynthetic pathways of these compounds can shed light on their physiological roles and applications (McCue, Driscoll, & Mueller, 2008).
5. Role in Bioactive Lipids and G-Protein-Coupled Receptors
- Studies have explored the synthesis of various N-acyl glycines, including N-Stearoylglycine, by enzymes like glycine N-acyltransferase-like 2 (hGLYATL2). These N-acyl glycines are emerging as an important lipid signaling family, with potential roles in processes such as antinociception, anti-inflammation, and cell proliferation (Waluk, Schultz, & Hunt, 2010).
6. Impact on Quantum Dot Research
- Quantum dots research, involving the study of fluorescent semiconductor nanocrystals, has utilized glycine derivatives like N-Stearoylglycine. Such compounds have facilitated high-resolution cellular imaging and long-term in vivo observation, contributing significantly to biotechnology and medical diagnostics (Michalet et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
N-Stearoylglycine has been used in the study of bioactive N-acyl amides . Recent studies have shown endogenous levels of N-Stearoylglycine are found in skin . Future research may focus on further understanding the role of N-Stearoylglycine in biological systems and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(octadecanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h2-18H2,1H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYROBDNFIWNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935894 | |
| Record name | N-(1-Hydroxyoctadecylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stearoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Stearoylglycine | |
CAS RN |
6333-54-6, 158305-64-7 | |
| Record name | Stearoylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6333-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine stearamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006333546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Stearoylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158305647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC15863 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Hydroxyoctadecylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)
![2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone](/img/structure/B127624.png)




